molecular formula C19H17NO4 B12894985 5-(1-Imino-3-(4-methoxyphenyl)allyl)-4-methoxybenzofuran-6-ol

5-(1-Imino-3-(4-methoxyphenyl)allyl)-4-methoxybenzofuran-6-ol

Katalognummer: B12894985
Molekulargewicht: 323.3 g/mol
InChI-Schlüssel: KNZDJUXYRGVMKC-WBOLJXJHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Imino-3-(4-methoxyphenyl)allyl)-4-methoxybenzofuran-6-ol is a complex organic compound characterized by its unique structure, which includes a benzofuran ring substituted with methoxy and imino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Imino-3-(4-methoxyphenyl)allyl)-4-methoxybenzofuran-6-ol typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate then undergoes cyclization with a benzofuran derivative under controlled conditions to yield the target compound. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Imino-3-(4-methoxyphenyl)allyl)-4-methoxybenzofuran-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

5-(1-Imino-3-(4-methoxyphenyl)allyl)-4-methoxybenzofuran-6-ol has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(1-Imino-3-(4-methoxyphenyl)allyl)-4-methoxybenzofuran-6-ol involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or ionic interactions with active sites, while the benzofuran ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxybenzofuran: Shares the benzofuran core but lacks the imino and allyl groups.

    4-Methoxyphenylamine: Contains the methoxyphenyl group but lacks the benzofuran ring.

    Benzofuran-6-ol: Similar benzofuran structure but without the methoxy and imino substitutions.

Uniqueness

5-(1-Imino-3-(4-methoxyphenyl)allyl)-4-methoxybenzofuran-6-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and imino groups allows for diverse interactions with other molecules, making it a versatile compound in research and industrial applications.

Eigenschaften

Molekularformel

C19H17NO4

Molekulargewicht

323.3 g/mol

IUPAC-Name

4-methoxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enimidoyl]-1-benzofuran-6-ol

InChI

InChI=1S/C19H17NO4/c1-22-13-6-3-12(4-7-13)5-8-15(20)18-16(21)11-17-14(9-10-24-17)19(18)23-2/h3-11,20-21H,1-2H3/b8-5+,20-15?

InChI-Schlüssel

KNZDJUXYRGVMKC-WBOLJXJHSA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C=C/C(=N)C2=C(C3=C(C=C2O)OC=C3)OC

Kanonische SMILES

COC1=CC=C(C=C1)C=CC(=N)C2=C(C3=C(C=C2O)OC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.